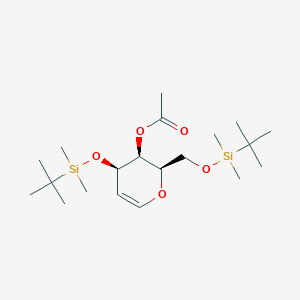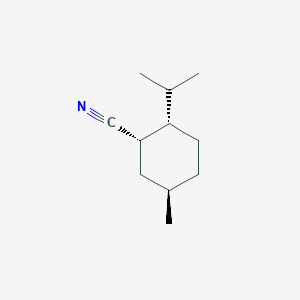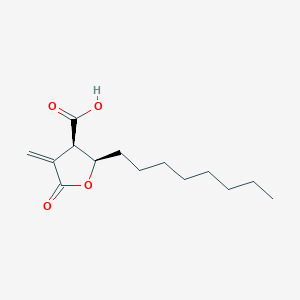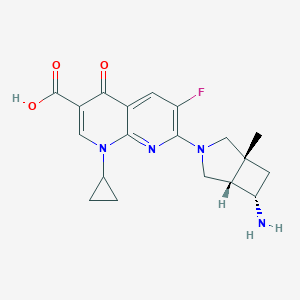![molecular formula C11H14O4S2 B064382 Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate CAS No. 175276-43-4](/img/structure/B64382.png)
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate is an organic compound with the molecular formula C11H14O4S2 It is a derivative of propanoic acid and contains a thienyl group, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate typically involves the reaction of 3-(2-thienyl)propanoic acid with methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or thio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s thienyl group makes it a candidate for studying sulfur-containing heterocycles in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate involves its interaction with molecular targets and pathways. The thienyl group can interact with sulfur-containing enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: A similar compound without the thienyl group.
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: An ethyl ester analog.
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-furyl)propanoate: A compound with a furan ring instead of a thienyl group.
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate is unique due to the presence of both the thienyl group and the thioester functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-3-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S2/c1-14-10(12)6-9(8-4-3-5-16-8)17-7-11(13)15-2/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGXMOSTWEETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381216 |
Source


|
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-43-4 |
Source


|
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)






